molecular formula C7H10N2O2S B1348949 Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate CAS No. 302964-21-2

Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate

Cat. No. B1348949
M. Wt: 186.23 g/mol
InChI Key: WCXOJOUWPHIVOU-UHFFFAOYSA-N
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Description

“Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate” is a chemical compound that has been studied for its potential applications in various fields12. It has been used as a corrosion inhibitor for AA6061 alloy in hydrochloric acid media1.



Synthesis Analysis

The synthesis of “Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate” and similar compounds has been reported in the literature3. The yield was reported to be 60%, with a melting point of 200–202 °C3.



Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate” can be analyzed using various spectroscopic techniques. For instance, FTIR and NMR (1H and 13C) have been used to characterize similar compounds3.



Chemical Reactions Analysis

“Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate” has been studied for its corrosion inhibition efficiency1. It acted as a mixed-type inhibitor, and its efficiency increased with the increase in inhibitor concentration and temperature1.



Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate” can be determined using various analytical techniques. For instance, its melting point was reported to be 200–202 °C3.


Scientific Research Applications

  • Corrosion Inhibition

    • Field : Material Science
    • Application : Ethyl-2-Amino-4-Methyl-1,3-Thiazole-5-Carboxylate (a similar compound) has been studied for its corrosion inhibition properties on AA6061 alloy in hydrochloric acid media .
    • Method : The study used weight loss, electrochemical impedance spectroscopy (EIS), and potentiodynamic polarization (Tafel) methods at temperatures 303–323 K .
    • Results : The compound acted as a mixed-type inhibitor, and its efficiency increased with the increase in inhibitor concentration and temperature .
  • Biological Activities

    • Field : Medicinal Chemistry
    • Application : Thiazole derivatives, which would include Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate, have been found to have diverse biological activities .
    • Method : Various methods are used depending on the specific biological activity being studied. These can include in vitro and in vivo testing, molecular docking, and more .
    • Results : Thiazole derivatives have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Safety And Hazards

Specific safety information and hazards of “Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate” are not clearly mentioned in the retrieved papers. However, it is generally necessary to prevent direct contact with the skin, eyes, and respiratory tract, and to avoid inhalation or ingestion4.


properties

IUPAC Name

methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-3-4-5(6(10)11-2)12-7(8)9-4/h3H2,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXOJOUWPHIVOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=N1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352731
Record name methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate

CAS RN

302964-21-2
Record name 5-Thiazolecarboxylic acid, 2-amino-4-ethyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=302964-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Methyl 2-chloro-3-oxo-pentanoate obtained in Example (22a) (1.91 g, 11.57 mmol) was dissolved in ethanol (50 mL). Thiourea (0.77 g, 10.09 mmol) was added, and the mixture was heated under reflux for 1.5 hours. The reaction solution was concentrated under reduced pressure, diluted with ethyl acetate, washed with saturated aqueous sodium bicarbonate solution and brine, and dried over anhydrous sodium sulfate. Following concentration under reduced pressure, the residue was washed with hexane/ethyl acetate: 5/1 to obtain 1.78 g of the title compound as a pale yellow solid (95%).
Quantity
1.91 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step Two
Yield
95%

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